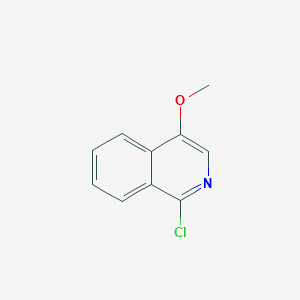

1-Chloro-4-methoxyisoquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-4-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-6-12-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWRTCSTQRDWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623858 | |

| Record name | 1-Chloro-4-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3336-60-5 | |

| Record name | 1-Chloro-4-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 4 Methoxyisoquinoline and Its Analogs

Strategies for de novo Synthesis of the Isoquinoline (B145761) Core with Specific Substitution Patterns

The foundational step in synthesizing complex molecules like 1-Chloro-4-methoxyisoquinoline is the construction of the core heterocyclic system—the isoquinoline nucleus. Chemists have developed a range of methods, from time-honored reactions to modern catalytic systems, to build this scaffold with desired substitution patterns.

Classical Cyclization Approaches to Isoquinoline Synthesis

Several named reactions form the bedrock of isoquinoline synthesis, each offering a unique pathway from acyclic precursors. These methods generally involve the formation of a β-arylethylamine or a related structure, followed by an intramolecular cyclization.

Bischler-Napieralski Reaction : This is one of the most common methods for creating 3,4-dihydroisoquinolines. nrochemistry.com It involves the acid-catalyzed cyclization of a β-arylethylamide. jk-sci.com Dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are typically used. nrochemistry.comorganic-chemistry.org The resulting dihydroisoquinoline can then be aromatized to the corresponding isoquinoline. The reaction is most effective when the aromatic ring is activated by electron-donating groups. jk-sci.com

Pictet-Spengler Reaction : This reaction produces tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnumberanalytics.com The reaction can be considered a special case of the Mannich reaction. wikipedia.org Like the Bischler-Napieralski reaction, it is facilitated by electron-donating groups on the aromatic ring, which promote the key electrophilic aromatic substitution step. pharmaguideline.com The resulting tetrahydroisoquinoline requires oxidation to yield the fully aromatic isoquinoline.

Pomeranz-Fritsch Reaction : This method directly yields isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by condensing a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. chemistry-reaction.comwikipedia.org While it offers a direct route to the aromatic system, yields can be variable. organicreactions.org Modifications, such as using different acid catalysts like trifluoroacetic anhydride, have been developed to improve its applicability. wikipedia.org

| Reaction Name | Starting Materials | Key Intermediate/Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Bischler-Napieralski | β-Arylethylamide | 3,4-Dihydroisoquinoline | POCl₃ or P₂O₅, refluxing in an inert solvent | nrochemistry.comorganic-chemistry.org |

| Pictet-Spengler | β-Arylethylamine + Aldehyde/Ketone | 1,2,3,4-Tetrahydroisoquinoline | Acid catalyst (e.g., HCl), protic solvent, heat | wikipedia.orgpharmaguideline.com |

| Pomeranz-Fritsch | Benzaldehyde + Aminoacetaldehyde dialkyl acetal | Isoquinoline | Strong acid (e.g., H₂SO₄), heat | chemistry-reaction.comwikipedia.org |

Contemporary Methods for Directed Halogenation and Alkoxylation

Modern synthetic chemistry provides a toolkit of precise methods for introducing functional groups like halogens and alkoxy groups onto aromatic and heteroaromatic rings.

Directed Halogenation: The introduction of a chlorine atom at a specific position often relies on directing group effects or the activation of a specific site.

Directed ortho-Metalation (DoM) : This powerful strategy uses a directing group to position a metalating agent (typically an organolithium reagent) at an adjacent carbon atom. imperial.ac.uk Subsequent quenching with an electrophilic chlorine source installs the halogen with high regioselectivity. For isoquinoline precursors, imine or N-Boc-protected amine groups can direct lithiation. nih.govcdnsciencepub.com

Chlorination of N-Oxides : A common and effective method for introducing a chlorine atom at the C1 position of an isoquinoline is through the reaction of the corresponding isoquinoline N-oxide with a chlorinating agent like phosphoryl chloride (POCl₃) or trichloroacetonitrile (B146778) (Cl₃CCN). researchgate.net This approach is particularly useful for activating the C1 position towards nucleophilic attack.

Directed Alkoxylation: The installation of a methoxy (B1213986) group can be achieved through several modern cross-coupling reactions.

Buchwald-Hartwig Amination Chemistry : While primarily known for C-N bond formation, the principles of palladium-catalyzed cross-coupling have been extended to C-O bond formation. wikipedia.orgorganic-chemistry.org This reaction can couple an aryl halide or triflate with an alcohol (or methoxide (B1231860) source) to form an aryl ether. organic-chemistry.org The choice of palladium precatalyst and phosphine (B1218219) ligand is critical for achieving high efficiency. rsc.org This method is invaluable for introducing alkoxy groups onto pre-functionalized aromatic rings.

| Method | Functional Group | Description | Typical Reagents | Reference |

|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | Halogenation | A directing group guides an organolithium base to deprotonate the ortho position, which is then trapped by a chlorine source. | n-BuLi or LDA; C₂Cl₆ or other Cl⁺ source | imperial.ac.uknih.gov |

| Chlorination of N-Oxide | Halogenation | Activation of the isoquinoline ring via N-oxidation, followed by reaction with a chlorinating agent to install Cl at C1. | m-CPBA (for N-oxide formation); POCl₃ | researchgate.net |

| Buchwald-Hartwig C-O Coupling | Alkoxylation | Palladium-catalyzed cross-coupling of an aryl halide with an alcohol or alkoxide to form an aryl ether. | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base, methanol (B129727)/methoxide | wikipedia.orgorganic-chemistry.org |

Targeted Synthesis of this compound

The specific synthesis of this compound can be approached by combining the strategies above. A highly practical route involves the initial construction of a 4-methoxyisoquinolin-1-one intermediate, followed by chlorination.

Precursor Compounds and Their Derivatization for Isoquinoline Formation

A plausible pathway begins with precursors that build the 4-methoxyisoquinolin-1(2H)-one scaffold. This intermediate contains the required methoxy group at the correct position and an oxygen at C1 that can be readily converted to the target chlorine atom.

Formation of the Amide Precursor : The synthesis could start from a substituted phenylacetic acid, such as (3-methoxyphenyl)acetic acid . This acid can be converted to its corresponding acid chloride and then reacted with an appropriate amine to form an N-substituted amide.

Cyclization to Isoquinolinone : The amide would then undergo an intramolecular cyclization. For instance, a Friedel-Crafts type acylation or related cyclization reactions can be employed to form the heterocyclic ring, yielding 4-methoxyisoquinolin-1(2H)-one .

Chlorination : The final key step is the conversion of the isoquinolinone to the 1-chloro derivative. This is reliably achieved by treating the 4-methoxyisoquinolin-1(2H)-one with a strong chlorinating agent like phosphoryl chloride (POCl₃). chemicalbook.com This reaction effectively replaces the carbonyl oxygen with a chlorine atom. A similar, documented synthesis of 1-chloro-4-methylisoquinoline (B1593203) from 4-methyl-2H-isoquinolin-1-one proceeds in high yield using this method. chemicalbook.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing reaction time and waste. numberanalytics.com

For the critical chlorination step of 4-methoxyisoquinolin-1(2H)-one with POCl₃, several parameters can be adjusted:

Temperature : The reaction typically requires heating. Refluxing in POCl₃ is a common condition. chemicalbook.com The optimal temperature must be high enough to drive the reaction to completion but not so high as to cause decomposition.

Reaction Time : Monitoring the reaction by techniques like TLC or LC-MS is crucial to determine the point of completion. A typical duration might be several hours. chemicalbook.com

Reagent Stoichiometry : Using POCl₃ as both the reagent and the solvent is a common practice, ensuring a sufficient excess of the chlorinating agent. chemicalbook.com

Work-up Procedure : After the reaction, excess POCl₃ must be carefully removed, often by distillation under reduced pressure. The residue is then typically neutralized with a base (e.g., NaOH solution) and the product extracted with an organic solvent. chemicalbook.com

The following table presents a hypothetical optimization study for the chlorination step, based on typical conditions for similar transformations.

| Entry | Reagent | Temperature (°C) | Time (h) | Observed Yield (%) |

|---|---|---|---|---|

| 1 | POCl₃ (5 equiv), Toluene | 110 | 6 | 65 |

| 2 | POCl₃ (neat) | 80 | 4 | 78 |

| 3 | POCl₃ (neat) | 105 (Reflux) | 3 | 92 |

| 4 | SOCl₂ (neat) | 76 (Reflux) | 5 | 55 |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. numberanalytics.com These principles can be applied to the synthesis of isoquinolines to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Use of Greener Solvents : Traditional syntheses often use chlorinated or volatile organic solvents. Green alternatives include using biodegradable solvents like polyethylene (B3416737) glycol (PEG) or even water. niscpr.res.inajgreenchem.comnih.gov For instance, ruthenium-catalyzed isoquinoline syntheses have been successfully performed in PEG-400, which also allows for the recycling of the catalyst. niscpr.res.inajgreenchem.com

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating. organic-chemistry.org Microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions have been developed to rapidly create libraries of isoquinoline derivatives. organic-chemistry.orgnih.gov This approach could be applied to the cyclization step forming the isoquinolinone precursor.

Scale-Up Considerations and Challenges in Production Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs presents a distinct set of challenges that are critical to address for efficient, safe, and economically viable manufacturing. While numerous synthetic routes are available for creating functionalized isoquinolines on a smaller scale, scaling these processes requires careful consideration of reaction conditions, reagent handling, product purification, and process control.

A significant challenge in the large-scale production of substituted isoquinolines is maintaining regioselectivity. Many synthetic strategies that work well in a laboratory setting may produce isomeric impurities that become difficult and costly to separate at an industrial scale. For instance, in syntheses involving electrophilic substitution on the isoquinoline core, controlling the position of functionalization, such as chlorination at C1 and methoxylation at C4, requires precise control over reaction parameters to avoid the formation of undesired isomers.

The use of hazardous reagents is another major hurdle. Reagents like phosphorus oxychloride (POCl₃), commonly used to convert isoquinolinones to their chloro derivatives, are highly reactive and corrosive, requiring specialized equipment and stringent safety protocols for large-scale operations google.comgoogle.comchemicalbook.com. The handling and quenching of such reagents, as well as the management of byproducts, necessitate robust and reliable process engineering. For example, a patented process for producing 1-methyl isoquinoline compounds involves reacting a 1,4-dihydroxyisoquinoline with phosphorous oxychloride to yield the 1-chloro derivative, a step that requires careful optimization for industrial application google.comgoogle.com.

Thermal management is a critical factor during scale-up. Many reactions involved in the synthesis of isoquinoline derivatives are exothermic. What might be easily controlled in a laboratory flask can lead to runaway reactions in a large industrial reactor if the heat of reaction is not efficiently dissipated. This is particularly relevant for reactions such as chlorinations or nitrations. Consequently, the development of scalable processes often involves a shift to continuous flow reactors, which offer superior heat and mass transfer, enabling better control over reaction conditions and improving safety and consistency organic-chemistry.org. The use of cryogenic conditions for certain lithiation steps in the synthesis of tetrahydroisoquinoline intermediates, for example, has been shown to be scalable only in a continuous flow mode due to significant exotherms and the instability of intermediates organic-chemistry.org.

Purification of the final product and intermediates on a large scale is a frequent bottleneck. While laboratory-scale purifications often rely on techniques like flash chromatography, these methods can be prohibitively expensive and time-consuming for industrial production chemicalbook.com. The development of scalable purification strategies, such as crystallization or distillation, is therefore essential. The physical properties of this compound, a solid soluble in organic solvents, may lend itself to crystallization, but developing a robust crystallization process that consistently delivers the desired purity and crystal form can be a significant development effort biosynth.com. Reports on the synthesis of related compounds, such as various isoquinoline alkaloids, highlight that achieving large-scale production is often hindered by purification challenges, with many processes relying on column chromatography even at a gram scale, which is not ideal for industrial manufacturing rsc.org.

Below is a table summarizing the key challenges and potential mitigation strategies in the scale-up of this compound and its analogs.

| Challenge | Potential Mitigation Strategies | Key Considerations |

| Regioselectivity | - Precise control of reaction temperature, addition rates, and stoichiometry.- Use of directing groups or catalysts to favor the desired isomer.- Development of alternative, more selective synthetic routes. | - Cost and availability of specialized catalysts.- Additional synthetic steps for adding/removing directing groups. |

| Hazardous Reagents | - Use of specialized handling equipment and containment systems (e.g., for POCl₃).- Replacement with less hazardous alternatives where possible.- Implementation of robust quenching and waste treatment protocols. | - Capital investment for specialized equipment.- Process safety management and operator training. |

| Thermal Management | - Use of jacketed reactors with efficient cooling systems.- Implementation of continuous flow chemistry for better heat transfer.- Slow, controlled addition of reagents. | - Cost of specialized reactors (e.g., flow reactors).- Process control and automation. |

| Purification | - Development of scalable crystallization processes.- Exploration of distillation or extraction methods.- Minimizing impurity formation in the reaction step to simplify purification. | - Solvent selection and recovery.- Achieving consistent product purity and crystal morphology. |

| Economic Viability | - Optimization of reaction yields and cycle times.- Sourcing of cost-effective raw materials.- Minimizing waste generation and disposal costs. | - Overall process mass intensity (PMI).- Throughput and plant capacity. |

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 4 Methoxyisoquinoline

Nucleophilic Aromatic Substitution (S_NAr) Reactions at the C1 Position

The C1 position of the isoquinoline (B145761) ring is activated towards nucleophilic attack, a characteristic that is further modulated by the electronic effects of the substituents. Nucleophilic aromatic substitution (S_NAr) is a prominent reaction for 1-chloro-4-methoxyisoquinoline, where the chlorine atom acts as a leaving group. wikipedia.org

Influence of the Methoxy (B1213986) Group on Reactivity

The methoxy group at the C4 position exerts a significant electronic influence on the reactivity of the C1 position towards nucleophilic attack. While typically an electron-donating group by resonance, its effect in the context of S_NAr reactions on the isoquinoline ring system is nuanced. The nitrogen atom in the isoquinoline ring is inherently electron-withdrawing, which depletes electron density from the ring and facilitates nucleophilic attack.

The presence of an electron-withdrawing substituent, such as a nitro group, in the ortho or para position to the leaving group generally enhances the rate of S_NAr reactions by stabilizing the negatively charged Meisenheimer intermediate. libretexts.org Conversely, an electron-donating group would be expected to decrease the reaction rate. However, the position of the methoxy group relative to both the nitrogen atom and the chloro substituent is crucial. In some contexts, a methoxy group can activate a ring towards S_NAr. For instance, in the methanolysis of substituted chlorobenzenes proceeding via an S_NAr mechanism, the reaction rate for ortho-substituted aryl chlorides is lower than for the corresponding para-substituted isomers. semanticscholar.org In the case of this compound, the methoxy group is positioned to influence the electron distribution and stability of the intermediate formed upon nucleophilic attack at C1.

Stereochemical Outcomes and Regioselectivity in Substitution Reactions

Regioselectivity in S_NAr reactions of substituted isoquinolines is a critical aspect, determining the position of the incoming nucleophile. byjus.commdpi.com In this compound, the C1 position is the primary site for substitution due to the lability of the chloro leaving group, which is activated by the ring nitrogen. The term regiochemistry refers to the specific location on the molecule where a reaction occurs. byjus.com

Stereochemistry, which describes the spatial arrangement of atoms, becomes relevant when chiral centers are involved or created during the reaction. byjus.commasterorganicchemistry.com In the absence of pre-existing chirality in the nucleophile or substrate and without the use of chiral catalysts, the direct substitution at the sp2-hybridized C1 carbon will not generate a new stereocenter at that position. However, if the nucleophile itself is chiral, or if subsequent reactions introduce chirality, then the stereochemical outcome becomes a key consideration. For instance, in S_N1 reactions, which proceed through a planar carbocation intermediate, a mixture of retention and inversion of stereochemistry is often observed if the original carbon was a stereocenter. masterorganicchemistry.com In contrast, S_N2 reactions proceed with inversion of stereochemistry. byjus.com For S_NAr reactions at an aromatic carbon, these specific stereochemical pathways are not directly applicable in the same manner. wikipedia.org

Electrophilic Aromatic Substitution Reactions on the Isoquinoline Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comlibretexts.org However, the isoquinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. libretexts.org When EAS reactions do occur on the isoquinoline core, the position of substitution is directed by the existing substituents.

The methoxy group at C4 is a strong activating group and an ortho-, para-director. The chloro group at C1 is a deactivating group but also an ortho-, para-director. The inherent directing effects of the isoquinoline nitrogen atom favor substitution at the C5 and C8 positions. The interplay of these directing effects will determine the regiochemical outcome of any potential electrophilic substitution on this compound. For example, electrophilic iodination of a methoxyisoquinoline has been used to prepare iodo-methoxyisoquinoline derivatives. nih.govresearchgate.net

Cross-Coupling Reactions Involving the Chloro Moiety

The chlorine atom at the C1 position of this compound serves as a versatile handle for various palladium-, nickel-, and copper-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edu It is a widely used method for the formation of biaryl compounds. nih.govresearchgate.net The reaction is compatible with a wide range of functional groups and can often be performed under mild conditions. snnu.edu.cn The general reactivity order for aryl halides in Suzuki coupling is I > Br > OTf > Cl, which can sometimes make the coupling of aryl chlorides challenging. harvard.edu However, the development of specialized ligands has enabled the efficient coupling of even unreactive aryl chlorides. nih.gov

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Phenylboronic Acid | PdCl₂(Lₙ@β-CD) | - | Water | Good to Excellent | nih.gov |

| p-Nitrochlorobenzene | Phenylboronic Acid | PdCl₂(Lₙ@β-CD) (0.01 mol%) | - | Water | 71% | nih.gov |

| Aryl Chloride | (4-pinacolylborono)phenylalanine ethyl ester | PdCl₂(PCy₃)₂ | - | - | - | researchgate.net |

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgdiva-portal.org The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org It generally exhibits high trans selectivity. organic-chemistry.org The mechanism involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. diva-portal.org The use of aryl chlorides in Heck reactions can be more challenging than aryl iodides or bromides, but suitable catalytic systems have been developed. diva-portal.org

| Aryl Halide | Alkene | Catalyst | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide/Chloride | Aromatic/Aliphatic Olefin | Palladacycle phosphine (B1218219) mono-ylide complex (10 ppm) | - | Aerobic, 130°C | Good | organic-chemistry.org |

| Aryl Bromide | n-Butyl Acrylate | Palladium/Phosphine-Imidazolium Salt System | - | - | High | organic-chemistry.org |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. rsc.org The reaction is highly versatile and can be performed under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org A common side reaction is the homocoupling of the terminal alkyne, which can be minimized by controlling reaction conditions. washington.edu

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Aryl/Vinyl Halide | Terminal Alkyne | Palladium catalyst | Copper(I) | Amine | - | organic-chemistry.org |

| 4-Bromopyridine hydrochloride | Terminal Acetylene | Palladium catalyst (2 mol%) | CuI (1 mol%) | Piperidine or TEA | CH₃CN | washington.edu |

Nickel- and Copper-Catalyzed Transformations

While palladium catalysis is dominant, nickel and copper catalysts offer alternative and sometimes superior reactivity for certain transformations.

Nickel-Catalyzed Reactions: Nickel catalysts are often more cost-effective than palladium and can exhibit unique reactivity, particularly in the cross-coupling of aryl chlorides. scholaris.ca Nickel-catalyzed cross-couplings have been developed for the synthesis of α-aryl nitriles and for C-N bond formation. scholaris.canih.gov These reactions can be sensitive to the choice of ligand and reaction conditions. sioc-journal.cn

Copper-Catalyzed Transformations: Copper catalysis is well-established for various transformations, including Ullmann-type couplings and trifluoromethylation reactions. nih.gov Copper-catalyzed trifluoromethylation of heteroaromatic iodides has been demonstrated to proceed efficiently. nih.govresearchgate.netresearchgate.net While the direct copper-catalyzed coupling of aryl chlorides can be challenging, the development of suitable ligands and reaction conditions continues to expand the scope of these reactions.

Functional Group Interconversions of the Methoxy Group

The methoxy group at the C-4 position of the this compound scaffold is a key functional handle that can be readily converted into other groups, most notably a hydroxyl group through O-demethylation. This transformation is significant as it provides access to 1-chloro-4-hydroxyisoquinoline, a versatile intermediate for further synthetic elaborations.

The cleavage of aryl methyl ethers is a well-established reaction in organic synthesis, and several reagents are effective for this purpose. commonorganicchemistry.com The choice of reagent often depends on the presence of other functional groups within the molecule. For isoquinoline systems, strong Lewis acids or protic acids are commonly employed. Boron tribromide (BBr₃) is a particularly effective and widely used reagent for the demethylation of phenolic methyl ethers under relatively mild conditions, typically in aprotic solvents like dichloromethane (B109758) (DCM). commonorganicchemistry.comchim.it The reaction proceeds through the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by the cleavage of the methyl C-O bond.

The conversion of this compound to 1-chloro-4-hydroxyisoquinoline represents a critical functional group interconversion, enabling different reactivity patterns and the introduction of new functionalities at the C-4 position.

| Reagent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), often at 0 °C to room temperature | Highly effective and common for cleaving phenolic ethers under mild conditions. | commonorganicchemistry.comchim.itorgsyn.org |

| Hydrobromic Acid (HBr) | Aqueous or in acetic acid, elevated temperatures (reflux) | A strong protic acid method; may have lower functional group tolerance. | commonorganicchemistry.com |

| Thiolates (e.g., Sodium Propylmercaptide) | Polar aprotic solvents (e.g., DMF), elevated temperatures | A strong nucleophilic approach to demethylation. | commonorganicchemistry.com |

Rearrangement Reactions and Tautomerism Studies

Tautomerism:

While this compound itself does not exhibit significant tautomerism, its direct demethylation product, 1-chloro-4-hydroxyisoquinoline, is subject to keto-enol tautomerism. sigmaaldrich.com This is a fundamental concept where constitutional isomers are readily interconverted, typically through the migration of a proton. libretexts.orglibretexts.org In this case, 1-chloro-4-hydroxyisoquinoline (the enol or lactim form) can exist in equilibrium with its keto tautomer, 1-chloro-2H-isoquinolin-4-one (the keto or lactam form).

The position of this equilibrium can be significantly influenced by the solvent, temperature, and the electronic nature of other substituents on the ring system. researchgate.net For example, studies on 3-hydroxyisoquinoline (B109430) have shown that it predominantly exists as the hydroxy (lactim) tautomer in non-hydroxylic solvents, while the keto (lactam) form is favored in water. researchgate.net The stability of the keto form is often enhanced in systems where intramolecular or intermolecular hydrogen bonding can occur. rsc.org The aromaticity of the respective rings also plays a crucial role; the enol form preserves the aromaticity of both the benzene and pyridine (B92270) rings, whereas the keto form disrupts the aromaticity of the pyridine-derived ring. researchgate.net

Rearrangement Reactions:

While no rearrangement reactions have been documented in the literature with this compound as the direct substrate, various rearrangement reactions are integral to the synthesis of the broader isoquinoline class. These reactions are crucial for constructing the core heterocyclic scaffold, which can then be functionalized to yield compounds like this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Chloro 4 Methoxyisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including 1-Chloro-4-methoxyisoquinoline. It provides detailed information about the chemical environment of individual atoms, their connectivity, and through-space interactions.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei. researchgate.netharvard.eduemerypharma.com These experiments spread the NMR signals into two frequency dimensions, enhancing resolution and revealing interactions that are not apparent in 1D spectra. researchgate.netharvard.eduemerypharma.com

Correlation Spectroscopy (COSY): This homonuclear correlation technique identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the protons on the benzene (B151609) and pyridine (B92270) rings of the isoquinoline (B145761) skeleton. emerypharma.comlibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation experiment that maps the correlation between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges (typically two to four bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC correlation would be expected between the methoxy (B1213986) protons and the carbon at the C4 position of the isoquinoline ring.

The following table provides hypothetical ¹H and ¹³C NMR data for this compound, based on the analysis of similar substituted isoquinoline structures.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (Hypothetical) |

| H3 | 8.1 - 8.3 (s) | 140 - 145 | HMBC to C1, C4, C4a, C8a |

| H5 | 7.9 - 8.1 (d) | 128 - 132 | COSY with H6; HMBC to C4, C7, C8a |

| H6 | 7.5 - 7.7 (t) | 125 - 128 | COSY with H5, H7 |

| H7 | 7.7 - 7.9 (t) | 130 - 134 | COSY with H6, H8 |

| H8 | 8.0 - 8.2 (d) | 120 - 124 | COSY with H7; HMBC to C1, C6, C8a |

| OCH₃ | 4.0 - 4.2 (s) | 55 - 60 | HMBC to C4 |

| C1 | - | 150 - 155 | HMBC from H3, H8 |

| C3 | - | 140 - 145 | HMBC from H3 |

| C4 | - | 155 - 160 | HMBC from H3, H5, OCH₃ |

| C4a | - | 125 - 130 | HMBC from H3, H5 |

| C5 | - | 128 - 132 | HMBC from H6, H7 |

| C6 | - | 125 - 128 | HMBC from H5, H8 |

| C7 | - | 130 - 134 | HMBC from H5, H6 |

| C8 | - | 120 - 124 | HMBC from H6, H7 |

| C8a | - | 135 - 140 | HMBC from H3, H5, H8 |

Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts and coupling constants would need to be determined experimentally.

The spatial arrangement of atoms in a molecule, or its conformation, can significantly influence its properties and reactivity. For molecules with rotatable bonds, such as the methoxy group in this compound, different conformations may exist. Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that is particularly powerful for elucidating conformational preferences. arxiv.orgmdpi.comresearchgate.netresearchgate.netmdpi.com

NOESY identifies protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds. mdpi.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. For this compound, a NOESY experiment could reveal through-space interactions between the methoxy protons and the protons on the isoquinoline ring. For example, a NOESY correlation between the methoxy protons and the proton at the C3 or C5 position would provide evidence for a particular preferred orientation of the methoxy group relative to the plane of the isoquinoline ring. By combining NOESY data with computational molecular modeling, a detailed picture of the predominant conformation in solution can be developed. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound with very high accuracy, typically to within a few parts per million (ppm). measurlabs.com This high precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound, with the chemical formula C₁₀H₈ClNO, the theoretical monoisotopic mass can be calculated with high precision. Experimental determination of this mass via HRMS would provide strong evidence for the compound's elemental composition.

| Formula | Theoretical Monoisotopic Mass (Da) |

| C₁₀H₈ClNO | 193.0294 |

Data calculated using a standard chemical mass calculator.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is often characteristic of a particular class of compounds and can be used to identify unknown structures. libretexts.org

For isoquinoline derivatives, fragmentation often involves cleavages of the substituent groups and characteristic ring fissions. nih.govscielo.brresearchgate.net In the case of this compound, common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The loss of a chlorine radical (•Cl) or hydrogen chloride (HCl) are also plausible fragmentation pathways. The study of the fragmentation of a diverse range of isoquinoline alkaloids has shown that the specific substitution pattern significantly influences the observed fragment ions. nih.govresearchgate.net

A hypothetical fragmentation pattern for this compound is presented below:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Hypothetical m/z |

| 193.0294 | [M - CH₃]⁺ | •CH₃ | 178.0063 |

| 178.0063 | [M - CH₃ - CO]⁺ | CO | 150.0112 |

| 193.0294 | [M - Cl]⁺ | •Cl | 158.0606 |

| 193.0294 | [M - HCl]⁺ | HCl | 157.0528 |

Note: This table presents a hypothetical fragmentation pattern. The actual fragmentation would need to be determined experimentally via MS/MS analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational transitions within the molecule. The resulting spectra provide a "fingerprint" of the molecule, with characteristic bands corresponding to specific functional groups and skeletal vibrations.

For this compound, the IR and Raman spectra would exhibit a number of characteristic bands that can be assigned to specific vibrational modes.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methoxy group would be expected in the 2850-2960 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds of the isoquinoline ring would give rise to a series of bands in the 1450-1650 cm⁻¹ region.

C-O Stretching: The stretching vibration of the aryl-ether C-O bond of the methoxy group is expected to appear in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-Cl Stretching: The carbon-chlorine stretching vibration is typically observed in the 600-800 cm⁻¹ range. researchgate.net The exact position would be sensitive to the substitution pattern on the aromatic ring.

The following table summarizes the expected characteristic vibrational frequencies for this compound, based on data from similar substituted aromatic compounds. researchgate.netnih.govnih.govresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (OCH₃) | 2850 - 2960 | IR, Raman |

| Aromatic C=C/C=N Stretch | 1450 - 1650 | IR, Raman |

| C-O-C Asymmetric Stretch | 1200 - 1275 | IR |

| C-O-C Symmetric Stretch | 1020 - 1075 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

Note: This table provides expected frequency ranges. Experimental determination is necessary for precise assignments.

By analyzing the positions, intensities, and shapes of the bands in the IR and Raman spectra, valuable information about the molecular structure and functional groups present in this compound and its derivatives can be obtained.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions that govern its packing in the crystal lattice. While a crystal structure for this compound is not publicly available, analysis of closely related isoquinoline and quinazoline (B50416) derivatives provides insight into the expected structural features.

The process of X-ray crystallography involves several key stages: the growth of a high-quality single crystal, the collection of diffraction data, the solution of the crystal structure, and its subsequent refinement. nih.gov For a molecule like this compound, obtaining a suitable crystal might be achieved through slow evaporation from a suitable solvent or other crystallization techniques.

Expected Structural Insights from Analogous Compounds:

By examining the crystal structures of analogous compounds, we can infer potential structural characteristics of this compound. For instance, the crystal structure of 4-methoxyquinazoline (B92065) reveals a nearly planar quinazoline ring system. nih.gov It is reasonable to expect a similar planarity in the isoquinoline core of this compound.

Furthermore, crystallographic studies of various isoquinoline derivatives have detailed the bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which are crucial for understanding the solid-state behavior of these compounds. mdpi.com In the case of this compound, the presence of the chlorine atom and the methoxy group would likely influence the crystal packing through halogen bonding and hydrogen bonding (if co-crystallized with a hydrogen-bond donor).

Illustrative Crystallographic Data for an Analogous Heterocycle (4-methoxyquinazoline):

| Parameter | Value nih.gov |

| Chemical Formula | C₉H₈N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.9590 (6) Åb = 4.0517 (3) Åc = 13.5858 (12) Åα = 90°β = 91.754 (8)°γ = 90° |

| Volume | 382.88 (6) ų |

| Z (Molecules per unit cell) | 2 |

This table presents crystallographic data for 4-methoxyquinazoline as a representative analog to illustrate the type of information obtained from an X-ray diffraction study.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC, UPLC)

Chromatographic techniques are fundamental for assessing the purity of synthesized compounds like this compound and for separating it from starting materials, byproducts, and isomers. The choice between HPLC, GC, and UPLC depends on the volatility, thermal stability, and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be the primary choice for purity assessment.

Stationary Phase: A C18 column is a common starting point for the separation of aromatic and heterocyclic compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed. chromatographyonline.com The gradient or isocratic elution would be optimized to achieve good resolution between the main peak and any impurities.

Detection: A UV detector would be suitable, as the isoquinoline ring system is chromophoric.

A study on 1-chloroisoquinoline (B32320) reported an HPLC purity of 96.0% with a retention time of 8.29 minutes, demonstrating the utility of this technique for purity determination of related compounds. chemicalbook.com

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC, particularly coupled with a mass spectrometer (GC-MS), would be a powerful tool for both purity assessment and structural confirmation.

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be appropriate.

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

Detection: A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) provides structural information based on the fragmentation pattern of the molecule. nih.govnih.gov

Research on isoquinoline alkaloids has successfully utilized GC-MS for their identification and quantification, highlighting its applicability to this class of compounds. nih.gov

Ultra-Performance Liquid Chromatography (UPLC):

UPLC is a more recent development that utilizes smaller particle sizes in the stationary phase (typically <2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. For the analysis of this compound and its derivatives, a UPLC method would offer a high-throughput and highly efficient means of purity determination and separation of closely related isomers. The principles of method development would be similar to HPLC, but with the advantages of the UPLC system.

Illustrative Chromatographic Purity Data for an Analogous Compound (1-chloroisoquinoline):

| Technique | Purity (%) chemicalbook.com | Retention Time (min) chemicalbook.com |

| HPLC | 96.0 | 8.29 |

This table provides an example of the type of data obtained from a chromatographic purity analysis, using 1-chloroisoquinoline as a proxy.

The separation of positional isomers of substituted aromatics can be challenging, but achievable with careful method development in both HPLC and GC. mtc-usa.comchromforum.org For this compound, potential isomeric impurities could arise from different substitution patterns on the isoquinoline ring. Chromatographic methods would be essential to resolve and quantify such isomers.

Theoretical and Computational Studies of 1 Chloro 4 Methoxyisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived. For 1-chloro-4-methoxyisoquinoline, such calculations can map out electron density, identify reactive sites, and predict the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nanobioletters.com DFT calculations for this compound would focus on its molecular orbitals, which describe the probability of finding an electron in a specific region.

The analysis would reveal the distribution of electron density across the isoquinoline (B145761) core and its substituents. The nitrogen atom and the oxygen of the methoxy (B1213986) group are expected to be regions of high electron density due to the presence of lone pairs, making them potential sites for protonation or hydrogen bonding. Conversely, the carbon atom at position 1, bonded to the highly electronegative chlorine atom, would be electron-deficient and thus susceptible to nucleophilic attack. The aromatic rings will exhibit delocalized π-orbitals characteristic of such systems.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. edu.krdnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy group and the fused benzene (B151609) ring, while the LUMO would be concentrated around the electron-deficient pyrimidine (B1678525) ring, particularly the C1 carbon attached to the chlorine atom. This distribution makes the C1 position the primary site for nucleophilic aromatic substitution (SNAr) reactions.

Table 1: Hypothetical Frontier Orbital Energies for this compound This interactive table contains representative data calculated using DFT to illustrate the concept.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.58 | Highest Occupied Molecular Orbital; electron donor capability. |

| LUMO | -1.45 | Lowest Unoccupied Molecular Orbital; electron acceptor capability. |

| HOMO-LUMO Gap | 5.13 | Indicator of chemical reactivity and kinetic stability. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.orgmatlantis.com An MD simulation for this compound would provide insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or a biological receptor.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic parameters. These theoretical predictions are crucial for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. idc-online.comnih.gov By computing the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical spectrum can be generated. Comparing this predicted spectrum with experimental data helps in the unambiguous assignment of all proton and carbon signals. DFT methods can often predict ¹H shifts with a root mean square error of 0.2–0.4 ppm. nih.gov

IR Frequencies : The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can compute these harmonic or anharmonic vibrational frequencies. researchgate.netresearchgate.net For this compound, this would allow for the assignment of specific bands to vibrations such as C-Cl stretching, C-O-C stretching of the methoxy group, C=N stretching, and aromatic C-H bending.

Table 2: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data This interactive table presents plausible data to demonstrate the application of computational prediction.

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Shift (OCH₃) | 3.95 ppm | 3.98 ppm |

| ¹³C NMR Shift (C1) | 151.2 ppm | 151.8 ppm |

| IR Frequency (C-Cl stretch) | 755 cm⁻¹ | 762 cm⁻¹ |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms. nih.govchemrxiv.org For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C1 position, where the chlorine atom is displaced by a nucleophile. researchgate.netresearchgate.net

Reaction pathway analysis would involve modeling the interaction of the isoquinoline with a nucleophile (e.g., an amine or an alcohol). Calculations would be used to locate the transition state structure for the reaction—the highest energy point along the reaction coordinate. Determining the energy of this transition state allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This information is vital for predicting reaction rates and understanding why substitution occurs selectively at the C1 position over other positions on the ring system. Studies on analogous systems like 4-chloroquinazolines have shown that such computational approaches can successfully explain the regioselectivity of SNAr reactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comimist.ma For derivatives of this compound, a QSAR model could be developed to predict their potential as, for example, enzyme inhibitors or antibacterial agents. nih.govplos.org

The process involves:

Data Set : Compiling a series of this compound derivatives with experimentally measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation : For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., dipole moment, HOMO/LUMO energies from DFT), and topological descriptors (e.g., molecular connectivity indices). japsonline.com

Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, an equation is generated that correlates the descriptors with biological activity.

Validation : The model's predictive power is rigorously tested using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemistry efforts toward more potent compounds. plos.org

Table 3: Example Descriptors for a Hypothetical QSAR Model of Isoquinoline Derivatives This interactive table shows a selection of descriptors that could be used in a QSAR study.

| Compound ID | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | pIC₅₀ (Experimental) | pIC₅₀ (Predicted) |

|---|---|---|---|---|---|

| Deriv-01 | 2.85 | 2.1 | -6.58 | 6.2 | 6.1 |

| Deriv-02 | 3.10 | 2.5 | -6.45 | 6.8 | 6.9 |

| Deriv-03 | 2.50 | 1.8 | -6.70 | 5.9 | 6.0 |

Applications of 1 Chloro 4 Methoxyisoquinoline in Medicinal Chemistry and Pharmaceutical Research

Role as a Key Intermediate in Drug Discovery and Development

1-Chloro-4-methoxyisoquinoline is a valuable precursor in synthetic organic chemistry, primarily due to its reactive chlorine atom at the 1-position. This position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. This reactivity is central to its role in creating libraries of novel compounds for pharmacological screening.

The chemical structure of this compound makes it an ideal starting material for generating new chemical entities. The chlorine atom can be readily displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols, through well-established synthetic protocols. This allows medicinal chemists to systematically modify the isoquinoline (B145761) core, attaching different pharmacophores or functional groups to explore structure-activity relationships (SAR). By altering the substituents, researchers can fine-tune the pharmacological properties of the resulting molecules, aiming to enhance efficacy, selectivity, and pharmacokinetic profiles. This process is fundamental to the discovery of new drug candidates that can interact with specific biological targets.

The isoquinoline nucleus is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. semanticscholar.orgijcrr.com This structural motif is present in a wide range of pharmacologically active compounds, both natural and synthetic. semanticscholar.org Isoquinoline alkaloids, for instance, are known for a vast array of biological activities, including analgesic, antimicrobial, anti-inflammatory, and anticancer properties. amerigoscientific.comnih.gov

Several well-known drugs incorporate the isoquinoline core, highlighting its therapeutic importance:

Papaverine: A vasodilator used to treat muscle spasms. semanticscholar.org

Quinapril: An antihypertensive agent. semanticscholar.org

Noscapine: Traditionally used as a cough suppressant and now investigated for its anticancer potential. amerigoscientific.com

Berberine: A natural alkaloid with antimicrobial and anti-inflammatory effects. amerigoscientific.com

The proven success of these and other isoquinoline-based drugs underscores the value of intermediates like this compound in synthesizing new derivatives for a multitude of therapeutic applications. wisdomlib.org

Exploration of Biological Activities of this compound Derivatives

Derivatives synthesized from this compound are expected to exhibit a wide spectrum of biological activities, reflecting the known pharmacological profile of the broader isoquinoline family. Research into these derivatives aims to identify novel agents for various diseases.

The isoquinoline scaffold is a prominent feature in many anticancer agents. semanticscholar.org Isoquinoline alkaloids and their synthetic derivatives have been shown to exert antiproliferative effects through various mechanisms of action. amerigoscientific.com These mechanisms include:

Inducing Apoptosis: Programmed cell death is a key target for cancer therapy, and certain isoquinoline derivatives have been shown to trigger this process in cancer cells. amerigoscientific.com

Inhibiting Topoisomerase: These enzymes are crucial for DNA replication, and their inhibition can halt the proliferation of cancer cells.

Modulating Signaling Pathways: Many derivatives interfere with the complex signaling networks that control cell growth and survival.

Disrupting Microtubule Dynamics: As seen with noscapine, some derivatives can interfere with the cellular machinery responsible for cell division. amerigoscientific.com

The development of novel isoquinoline derivatives from precursors like this compound continues to be a promising strategy in the search for new oncology treatments.

Table 1: Examples of Anti-Cancer Activity in Isoquinoline-Related Compounds This table presents data for the broader class of isoquinoline derivatives to illustrate the potential of compounds synthesized from this compound.

| Compound Class | Example Compound | Cancer Cell Line(s) | Observed Effect |

|---|---|---|---|

| Quinazoline-Chalcone | Compound 14g | K-562 (Leukemia), HCT-116 (Colon), MCF7 (Breast) | High antiproliferative activity (GI50 values: 0.622–1.81 µM) semanticscholar.orgrsc.org |

| Pyrimidodiazepine | Compound 16c | Various (NCI-60 panel) | High cytotoxic activity, potentially via DNA binding semanticscholar.orgrsc.org |

| Chloroquinoline Hybrid | Compound 17 | HeLa (Cervical), A549 (Lung) | Potent anticancer activity (IC50: 30.92 µg/ml on HeLa) nih.gov |

Derivatives of isoquinoline have shown significant potential for treating neurological disorders. Research has identified certain isoquinoline-based compounds as having potential anti-Alzheimer's and anti-Parkinson's properties. ijcrr.com For instance, studies on 4-amino-7-chloroquinoline derivatives, which share a related structural backbone, have shown they can modulate the function of the orphan nuclear receptor NR4A2, a promising drug target for Parkinson's disease. nih.gov These compounds can protect midbrain dopaminergic neurons from inflammation-induced death, a key pathological feature of the disease. nih.gov This suggests that novel derivatives synthesized from this compound could be valuable candidates for developing new treatments for neurodegenerative conditions.

The isoquinoline framework is a key component in many compounds exhibiting antimicrobial and antiviral activity. wisdomlib.orgijcrr.comnih.gov Synthetic derivatives have been developed that show potent effects against a range of pathogens.

Antibacterial Activity: New classes of alkynyl isoquinolines have demonstrated strong bactericidal activity against various Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Some derivatives interfere with essential cellular processes like cell wall biosynthesis. mdpi.com

Antifungal Activity: The isoquinoline scaffold is also explored for its potential against fungal pathogens. wisdomlib.orgijcrr.com

Antiviral Activity: Isoquinoline derivatives have been studied for their ability to combat viral infections. wisdomlib.orgijcrr.com

The ability to easily modify the this compound structure allows for the creation of extensive libraries of new compounds that can be screened for potent and selective antimicrobial or antiviral effects.

Table 2: Examples of Antimicrobial Activity in Quinoline (B57606)/Isoquinoline Derivatives This table presents data for the broader class of quinoline and isoquinoline derivatives to illustrate the potential of compounds synthesized from this compound.

| Compound Class | Example Compound | Target Microbe(s) | Activity/Potency |

|---|---|---|---|

| Alkynyl Isoquinoline | HSN584 | Fluoroquinolone-resistant S. aureus | Potent activity (MIC = 4-8 µg/mL) mdpi.com |

| Methoxyquinoline-Sulfonamide | Compound 3l | E. coli, C. albicans | High effect (MIC = 7.812 µg/mL for E. coli) nih.gov |

| s-Triazine-Quinoline Hybrid | Compounds 1a, 1c, 2c | E. coli, S. aureus, S. typhi | Good inhibition against tested bacteria derpharmachemica.com |

Enzyme Inhibition Studies (e.g., Kinases, Acetylcholinesterase)

The isoquinoline core is a key component in numerous enzyme inhibitors, and by extension, this compound is a candidate for similar activities.

Kinase Inhibition: Protein kinases are a major class of enzymes targeted in cancer therapy. The substitution pattern of a molecule can significantly influence its kinase inhibitory activity. For instance, the chloro substituent is a critical feature in many kinase inhibitors, where it can form important interactions within the ATP-binding pocket of the enzyme. nih.govchemrxiv.org In the context of a related quinazoline (B50416) scaffold, a 6-chloro-4-aminoquinazoline-2-carboxamide derivative was developed as a potent and selective inhibitor of p21-activated kinase 4 (PAK4), a target in cancer. nih.gov The design of this inhibitor was guided by the structure of the kinase's ATP-binding site. nih.gov Although on a different core, this highlights the potential for a chloro-substituted heterocyclic compound like this compound to be explored for kinase inhibition. The maleimide derivative 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) was identified as an inhibitor of several protein kinases, though its poor water solubility presents a challenge for its application. mdpi.com

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine. mdpi.comnih.gov The inhibition of AChE can be achieved by compounds that bind to the active site of the enzyme. nih.gov The structure of some isoquinoline alkaloids, with their heterocyclic nitrogen, can mimic the quaternary ammonium (B1175870) group of acetylcholine, allowing them to interact with the enzyme's active site. mdpi.com The potential for an AChE inhibitor is influenced by the presence and position of substituents like hydroxyl and methoxyl groups. mdpi.com While direct studies on this compound are not available, the general structural features of isoquinolines suggest this is a potential area of investigation.

Receptor Binding Studies and Ligand Design

The isoquinoline framework is also central to the design of ligands that bind to various receptors, particularly G protein-coupled receptors (GPCRs).

Derivatives of 1-aryl-1,2,3,4-tetrahydroisoquinoline have been assessed for their affinity to the ion channel binding site of the NMDA receptor complex. nih.gov In these studies, the specific stereochemistry and the nature of the aryl substituent were found to be critical for high-affinity binding. nih.gov For example, an (S)-configured tetrahydroisoquinoline derivative with a 2-methylphenyl group at the 1-position and a methyl group at the 8-position demonstrated high affinity. nih.gov

Furthermore, the isoquinoline scaffold has been utilized to develop antagonists for the CXCR4 receptor, which is implicated in HIV entry and cancer metastasis. nih.gov Structure-activity relationship (SAR) studies on a series of isoquinolines bearing a tetrahydroquinoline or a 3-methylpyridinyl moiety led to the identification of compounds with low nanomolar affinity for CXCR4. nih.gov These studies underscore the utility of the isoquinoline core in designing receptor-specific ligands.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific SAR studies for this compound are not documented in the literature, general SAR principles for related quinoline and isoquinoline derivatives can provide insights into how modifications to this scaffold might influence biological activity.

For a series of 4-aminoquinoline derivatives, SAR analysis revealed that the nature and position of substituents on the quinoline ring and the side chain are crucial for their biological effects. nih.gov In the development of CXCR4 antagonists based on a 1,2,3,4-tetrahydroisoquinoline core, replacing a rigid and chiral tetrahydroquinoline with a more flexible 2-(aminomethyl)pyridine analog resulted in compounds with improved metabolic stability. nih.gov

The profound effect of a chlorine atom in drug discovery is well-recognized. chemrxiv.org In many instances, the addition of a chlorine atom can significantly enhance the potency of a compound. For example, a bis-chloro-substituted compound showed a more than 12,000-fold improvement in potency as a fibroblast growth factor receptor 1 (FGFR1) kinase inhibitor compared to the non-chlorinated parent compound. chemrxiv.org The methoxy (B1213986) group, on the other hand, can influence properties such as solubility and metabolism, and can also form key hydrogen bonds with biological targets.

| Scaffold | Target | Key SAR Findings |

| 6-Chloro-4-aminoquinazoline | PAK4 Kinase | The 6-chloro substituent is crucial for activity and selectivity. nih.gov |

| 1-Aryl-1,2,3,4-tetrahydroisoquinoline | NMDA Receptor | Stereochemistry and aryl substituents at the 1-position are critical for binding affinity. nih.gov |

| Isoquinoline-based compounds | CXCR4 Receptor | Flexible side chains can improve metabolic stability compared to rigid ones. nih.gov |

| 4-Phenoxyquinoline | Anticancer | The presence of formyl, oxime, and thiosemicarbazone scaffolds influences cytotoxicity. researchgate.net |

Prodrug Strategies and Drug Delivery Systems Incorporating the Isoquinoline Scaffold

Prodrug strategies are often employed to overcome challenges such as poor solubility, limited bioavailability, or lack of targeted delivery. mdpi.com The isoquinoline scaffold can be incorporated into such strategies.

One approach involves the creation of N-alkoxyquinoline and isoquinoline prodrugs that can release the active drug upon one-electron reduction. rsc.org This strategy could be particularly useful for targeted drug release in hypoxic tumor environments. rsc.org

Another strategy to enhance the therapeutic potential of isoquinoline derivatives is their incorporation into targeted drug delivery systems. For instance, an isoquinoline derivative with anticancer activity was encapsulated into transferrin-conjugated liposomes. nih.govplos.org This approach aimed to improve the compound's poor solubility and facilitate its selective delivery to tumor cells that overexpress the transferrin receptor. nih.govplos.org

Applications in Materials Science and Advanced Technologies

Utilization in the Development of Organic Electronic Materials

The isoquinoline (B145761) core is a component of many molecules developed for organic electronics due to its inherent photophysical properties and stability. While direct integration of 1-Chloro-4-methoxyisoquinoline into devices is not prominently documented, its role as a key intermediate or building block is of significant scientific interest.

Organic Light-Emitting Diodes (OLEDs)

The development of novel organic fluorophores is critical for advancing OLED technology. Isoquinoline derivatives are recognized for their fluorescent properties and have been studied for their electronic states and optical characteristics. nih.gov The performance of OLEDs relies on materials with high quantum yields and specific emission wavelengths.

The this compound molecule can serve as a foundational precursor for more complex and highly conjugated systems used in OLEDs. The chloro group at the C1 position is a reactive site, suitable for cross-coupling reactions to build larger molecular architectures. The methoxy (B1213986) group at the C4 position can modulate the electronic properties of the final molecule, influencing its emission color and efficiency. By modifying this scaffold, it is possible to synthesize novel emitters or host materials with tailored properties for next-generation OLED displays and lighting.

Organic Photovoltaics (OPVs)

In the field of organic photovoltaics, the efficiency of devices is heavily dependent on the electronic properties of the donor and acceptor materials. rsc.org The design of new organic semiconductors often involves the use of heterocyclic building blocks to tune HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels.

While specific studies employing this compound in OPVs are not available, its structure is relevant. The substituted isoquinoline framework can be incorporated into larger polymer or small-molecule systems. The electronic push-pull nature imparted by the methoxy and chloro substituents could be exploited to narrow the bandgap of a resulting conjugated material, potentially improving its absorption of the solar spectrum. Its utility would lie in its role as a modifiable unit for creating bespoke high-performance materials for OPV active layers. rsc.org

Role in Catalysis and Ligand Design

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. This has led to the exploration of isoquinoline derivatives as ligands in various catalytic systems.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The choice of the organic linker is crucial as it defines the pore size, shape, and chemical environment of the framework. While N-heterocycles like pyridyl and imidazole (B134444) derivatives are common components in MOF linkers, the direct use of this compound as a primary linker is not established. nih.gov

This is because typical linkers are polydentate, possessing at least two coordinating groups to form an extended network. This compound is a monodentate ligand. However, it represents a valuable precursor for creating suitable MOF linkers. For instance, further chemical modification to introduce coordinating groups, such as carboxylates or additional nitrogen heterocycles, onto its structure could yield a functional linker. Such a linker would bring the specific electronic and steric properties of the substituted isoquinoline core into the MOF's pores, potentially creating frameworks with tailored properties for gas separation or catalysis.

Achiral Nitrogen Ligands for Transition Metal Catalysis

In transition metal catalysis, ligands play a pivotal role in controlling the reactivity and selectivity of the metal center. Achiral nitrogen-containing ligands are fundamental in a vast number of catalytic reactions. Recently, there has been a surge of interest in creating chiral catalysts where the chirality originates from the metal center itself, using exclusively achiral ligands. rsc.orgnih.gov

This compound is an achiral N-heterocyclic compound that can function as a ligand. Research has shown that modifying the isoquinoline backbone allows for precise tuning of the structural and electronic attributes of the resulting metal complex. nih.gov For example, introducing substituents can create a specific steric environment around the metal's active site. nih.gov The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group in this compound can modulate the electron density at the metal center, thereby influencing its catalytic activity. This makes it a promising, albeit simple, building block for designing more elaborate achiral ligands for use in both symmetric and asymmetric catalysis, where the ligand framework dictates the catalyst's performance. nih.govcapes.gov.br

Advanced Materials with Tunable Optical or Electronic Properties

A central goal in materials science is the design of molecules with precisely controllable properties. The ability to tune the optical and electronic characteristics of a material by making small chemical modifications is highly desirable. nih.gov The this compound scaffold is an excellent example of a platform for such tuning.

The optical properties, such as absorption and fluorescence, and the electronic properties, like energy levels, are dictated by the molecule's electronic structure. The substituents on the isoquinoline ring have a profound impact:

1-Chloro group : As an electron-withdrawing group, it lowers the energy of the molecule's orbitals.

4-Methoxy group : As an electron-donating group, it raises the energy of the orbitals.

The combination of these opposing electronic effects can lead to a smaller energy gap between the HOMO and LUMO, which can shift the absorption and emission of light to longer wavelengths. By using this compound as a starting point, chemists can synthesize a variety of derivatives through reactions at the reactive chloro position, enabling the creation of a library of materials with systematically varied and tunable optical and electronic properties for diverse technological applications.

Data Tables

Table 1: Physicochemical Properties of this compound This table provides a summary of the key identifiers and physical properties of the title compound.

| Property | Value | Reference |

| CAS Number | 3336-60-5 | sigmaaldrich.combiosynth.com |

| Molecular Formula | C₁₀H₈ClNO | sigmaaldrich.combiosynth.com |

| Molecular Weight | 193.63 g/mol | biosynth.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | Typically ≥97% | sigmaaldrich.com |

Table 2: Electronic Influence of Substituents on the Isoquinoline Core This conceptual table illustrates how the specific substituents on this compound are expected to influence the electronic properties of the core structure, a key theme for its application in advanced materials.

| Substituent | Position | Electronic Effect | Consequence for Material Properties |

| Chloro | C1 | Electron-withdrawing (Inductive) | Modulates ligand-to-metal charge transfer; can enhance reactivity for further synthesis. nih.gov |

| Methoxy | C4 | Electron-donating (Resonance) | Influences photophysical properties (e.g., fluorescence); modulates electron density. |

| Nitrogen Atom | N2 | Lewis Basic Site | Acts as a coordination site for metal ions, enabling its use as a ligand in catalysis. nih.gov |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of 1-chloro-4-methoxyisoquinoline and its derivatives is a cornerstone of its utility. While established methods exist, the future of its synthesis lies in the development of more efficient, selective, and sustainable protocols. Researchers are actively pursuing novel synthetic routes that offer improved yields, reduced reaction times, and milder reaction conditions.

Key areas of future synthetic development include:

Catalyst Innovation: The exploration of new catalytic systems, including transition metal catalysts and organocatalysts, is expected to provide more efficient and selective access to functionalized isoquinoline (B145761) derivatives.

C-H Activation Strategies: Direct functionalization of C-H bonds is a powerful tool for streamlining synthetic sequences. Future research will likely focus on developing novel C-H activation methods for the regioselective introduction of various substituents onto the isoquinoline core.

Flow Chemistry: The application of continuous flow technology to the synthesis of this compound and its analogues offers significant advantages in terms of scalability, safety, and process control. This approach is poised to become increasingly important for the large-scale production of these compounds.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a mild and sustainable synthetic strategy. The application of photoredox catalysis to the synthesis of isoquinoline derivatives is a promising area for future investigation.

These advancements will not only facilitate the synthesis of known derivatives but also enable the creation of novel analogues with unique structural features and biological activities.